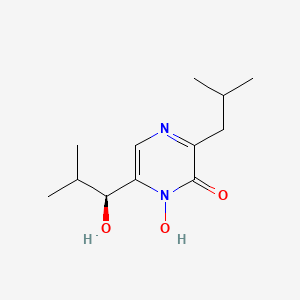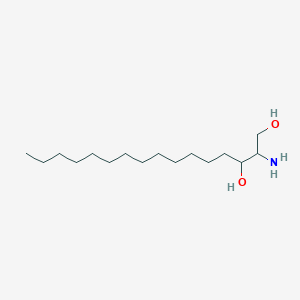
Foslinanib disodium
Übersicht
Beschreibung
Wirkmechanismus
Target of Action
Foslinanib disodium, also known as TRX818 Sodium, is a protein kinase inhibitor . The primary target of Foslinanib is the TNF receptor-associated protein 1 (TRAP1) . TRAP1 is a molecular chaperone that plays a crucial role in cellular processes such as protein folding and protection against stress-induced apoptosis .
Mode of Action
Foslinanib interacts with its target, TRAP1, leading to a series of biochemical reactions . It also prevents tumor cell vasculogenic mimicry (VM) by blocking the formation of vasculogenic-like tubular structures .
Biochemical Pathways
Foslinanib affects several biochemical pathways. It induces cellular apoptosis and causes cell cycle arrest at the G2/M phase . Additionally, Foslinanib inhibits the formation of VM, a unique structure associated with metastasis . The drug also reduces the protein level of TRAP1 and impedes its downstream signaling by reducing cellular succinate levels and destabilizing HIF-1α .
Pharmacokinetics
It is known that foslinanib is orally bioavailable .
Result of Action
The action of Foslinanib leads to several molecular and cellular effects. It induces apoptosis in cancer cells and inhibits their proliferation . Foslinanib also prevents the formation of vasculogenic-like tubular structures, thereby inhibiting VM .
Action Environment
The action, efficacy, and stability of Foslinanib can be influenced by various environmental factors.
Biochemische Analyse
Biochemical Properties
Foslinanib disodium is known to interact with Syk/FLT3, a protein tyrosine kinase . It acts as an ATP-competitive inhibitor of Syk/FLT3, with a Ki of 30 nM and an IC50 of 41 nM . This interaction plays a crucial role in its biochemical reactions.
Cellular Effects
This compound has been shown to inhibit vasculogenic mimicry network formation in melanoma cells . It decreases pro-Nodal protein levels and Smad2 phosphorylation in these cells , indicating its influence on cell signaling pathways and gene expression.
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. As an ATP-competitive inhibitor, it binds to the ATP-binding site of Syk/FLT3, thereby inhibiting its activity .
Dosage Effects in Animal Models
Preliminary studies suggest that it reduces tumor growth in a dose-dependent manner .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von TRX818 Natrium umfasst die Herstellung von 2-(3-Fluorphenyl)-6-methoxy-4-oxo-1,4-dihydrochinolin-5-yl)phosphonat, das dann in seine Dinatriumsalzform umgewandelt wird. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Lösungsmitteln wie Dimethylformamid (DMF), Dimethylsulfoxid (DMSO) und Ethanol. Die Verbindung wird dann gereinigt, um eine Reinheit von ≥98% zu erreichen .
Industrielle Produktionsverfahren
Die industrielle Produktion von TRX818 Natrium folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Verwendung automatisierter Reaktoren und Reinigungssysteme, um Konsistenz und hohe Ausbeute zu gewährleisten. Die Verbindung wird bei -20°C gelagert, um ihre Stabilität bis zu vier Jahre lang zu erhalten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
TRX818 Natrium durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Chinolinonderivate zu bilden.
Reduktion: Reduktionsreaktionen können den Chinolinonring verändern und seine Antikrebsaktivität beeinflussen.
Substitution: Substitutionsreaktionen, insbesondere unter Beteiligung der Fluorphenylgruppe, können zur Bildung neuer Derivate mit potenziell verbesserter biologischer Aktivität führen.
Häufige Reagenzien und Bedingungen
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern. Die Bedingungen umfassen oft kontrollierte Temperaturen und pH-Werte, um die gewünschten Reaktionsergebnisse sicherzustellen.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind typischerweise Chinolinonderivate mit modifizierten funktionellen Gruppen, die unterschiedliche biologische Aktivitäten und Eigenschaften aufweisen können.
Wissenschaftliche Forschungsanwendungen
TRX818 Natrium hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Modellverbindung zur Untersuchung von Chinolinonderivaten und ihren chemischen Eigenschaften verwendet.
Biologie: Untersucht auf seine Auswirkungen auf zelluläre Prozesse, einschließlich Apoptose und Zellproliferation.
Medizin: Als potenzieller Therapeutikum zur Behandlung verschiedener Krebsarten, einschließlich Melanom und Darmkrebs, untersucht.
Industrie: Wird bei der Entwicklung neuer Antikrebsmedikamente und -formulierungen eingesetzt
Wirkmechanismus
TRX818 Natrium übt seine Wirkung durch mehrere Mechanismen aus, darunter:
Hemmung der vaskulogenartigen Mimikry: Die Verbindung blockiert die Bildung von vaskulogenartigen tubulären Strukturen in Melanomzellen.
Induktion der Apoptose: TRX818 Natrium induziert Apoptose in Krebszellen durch Reduzierung der Pro-Nodal-Proteinspiegel und Smad2-Phosphorylierung.
Hemmung der Zellproliferation: Die Verbindung reduziert das Tumorwachstum durch Hemmung der Proliferation von Krebszellen
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Foslinanib: Ein anderer Name für TRX818 Natrium, mit ähnlichen Antikrebsaktivitäten.
CVM-1118: Eine verwandte Verbindung mit potenziellen antineoplastischen Aktivitäten.
Andere Chinolinonderivate: Verbindungen mit ähnlichen Strukturen und biologischen Aktivitäten.
Einzigartigkeit
TRX818 Natrium zeichnet sich durch seine potente Hemmung der vaskulogenartigen Mimikry und seine Fähigkeit aus, das Tumorwachstum in verschiedenen Krebsmodellen zu reduzieren. Seine einzigartige Kombination aus chemischen Eigenschaften und biologischen Aktivitäten macht es zu einer wertvollen Verbindung für die wissenschaftliche Forschung und potenzielle therapeutische Anwendungen .
Eigenschaften
IUPAC Name |
disodium;[2-(3-fluorophenyl)-6-methoxy-4-oxo-1H-quinolin-5-yl] phosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FNO6P.2Na/c1-23-14-6-5-11-15(16(14)24-25(20,21)22)13(19)8-12(18-11)9-3-2-4-10(17)7-9;;/h2-8H,1H3,(H,18,19)(H2,20,21,22);;/q;2*+1/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWMCXXQLLQDSTN-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)NC(=CC2=O)C3=CC(=CC=C3)F)OP(=O)([O-])[O-].[Na+].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FNNa2O6P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256037-62-3 | |
| Record name | Foslinanib disodium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1256037623 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | FOSLINANIB DISODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8X5F5LAF7B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-amino-N-[(1S,2R,3E)-1-[[(O-alpha-D-galactopyranosyl-(1-->4)-O-beta-D-galactopyranosyl-(1-->4)-beta-D-glucopyranosyl)oxy]methyl]-2-hydroxy-3-heptadecen-1-yl]-acetamide](/img/structure/B3026319.png)
![[R-[R*,S*-(E)]]-4-hydroxy-7-(1-hydroxy-2-hexadecenyl)-N,N,N-trimethyl-9-oxo-3,5-dioxa-8-aza-4-phosphatetracosan-1-aminium-9-13C,4-oxide,innersalt](/img/structure/B3026321.png)
![N-[(1S,2R,3E)-1-[(beta-D-galactopyranosyloxy)methyl]-2-hydroxy-3-heptadecen-1-yl]-pentadecanamide](/img/structure/B3026322.png)

![N-[(E,2S,3R)-1,3-dihydroxyhexadec-4-en-2-yl]hexadecanamide](/img/structure/B3026325.png)
![N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-tridecen-1-yl]-acetamide](/img/structure/B3026328.png)
![trisodium;2-[11,17-bis(carboxylatomethyl)-25-[[1-[(3R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]triazol-4-yl]methoxy]-26,27,28-trihydroxy-5-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3(28),4,6,9,11,13(27),15,17,19(26),21(25),22-dodecaenyl]acetate](/img/structure/B3026329.png)



![N-[(1S,2R,3E)-2-hydroxy-1-[[(3-O-sulfo-beta-D-galactopyranosyl)oxy]methyl]-3-heptadecen-1-yl]-acetamide](/img/structure/B3026334.png)
![N-[(1R,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-octanamide](/img/structure/B3026335.png)
![30-[[2-Hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]amino]-30-oxotriacontylester,9,12-octadecadienoicacid](/img/structure/B3026337.png)
